CCG-100602, chemically named 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide, is a small molecule inhibitor. [] It plays a significant role in scientific research as a tool to study cellular processes, particularly those related to fibrosis and myofibroblast activation. CCG-100602 functions by inhibiting the Rho/MRTF/SRF pathway, which is involved in regulating gene expression related to cell growth, differentiation, and fibrosis. []
CCG-100602 inhibits the Rho/MRTF/SRF signaling pathway. [] This pathway is activated by various stimuli, including transforming growth factor beta (TGF-β) and mechanical stress, leading to the activation of myocardin-related transcription factor A (MRTF-A). MRTF-A translocates to the nucleus and interacts with serum response factor (SRF) to regulate the transcription of genes involved in cell proliferation, migration, and the production of extracellular matrix proteins, ultimately contributing to fibrosis. [, ] CCG-100602 disrupts this pathway, effectively reducing the expression of profibrotic genes. []
Anti-fibrotic Activity: CCG-100602 effectively inhibits fibrogenesis in various cell types, including human colonic myofibroblasts [] and fibroblast-like synoviocytes. [] Studies demonstrate its ability to suppress the expression of profibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen, in response to stimuli like TGF-β and matrix stiffness. []
Pterygium Treatment: Research suggests that CCG-100602 could be beneficial in treating pterygium, a fibrovascular growth on the cornea. It reduces TGF-β1-induced cell proliferation and migration in human pterygium fibroblasts and suppresses the expression of profibrotic markers, highlighting its potential as an anti-fibrotic agent in this context. []
Aortic Stiffness Regulation: Studies in spontaneously hypertensive rats indicate that CCG-100602 plays a role in regulating aortic stiffness by inhibiting the SRF/myocardin pathway in vascular smooth muscle cells. [] This suggests potential applications in studying and managing hypertension-related vascular complications.
Stem Cell Differentiation: CCG-100602 influences the differentiation of human adipose stem cells. [] Its inhibition enhances adipogenic differentiation while diminishing osteogenic differentiation. [] This suggests a role for CCG-100602 in investigating the mechanisms of stem cell fate determination and potentially modulating differentiation for therapeutic applications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: